molecular formula C9H8INS B15329687 2-Iodo-5,6-dimethylbenzo[d]thiazole

2-Iodo-5,6-dimethylbenzo[d]thiazole

Cat. No.: B15329687
M. Wt: 289.14 g/mol
InChI Key: DYHYLIOWSGPBPY-UHFFFAOYSA-N
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Description

2-Iodo-5,6-dimethylbenzo[d]thiazole is a chemical compound with the molecular formula C9H8IN

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5,6-dimethylbenzo[d]thiazole typically involves the iodination of 5,6-dimethylbenzo[d]thiazole. One common method is the reaction of 5,6-dimethylbenzo[d]thiazole with iodine in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature conditions to ensure the selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5,6-dimethylbenzo[d]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides, amines, or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Iodo-5,6-dimethylbenzo[d]thiazole has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Iodo-5,6-dimethylbenzo[d]thiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

  • Anticancer Activity: Inhibits specific signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

  • 6-Iodo-2-methylbenzo[d]thiazole

  • 2-iodo-5-methoxybenzo[d]thiazole

  • 2-iodo-5-nitrobenzo[d]thiazole

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Properties

Molecular Formula

C9H8INS

Molecular Weight

289.14 g/mol

IUPAC Name

2-iodo-5,6-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8INS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3

InChI Key

DYHYLIOWSGPBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)I

Origin of Product

United States

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